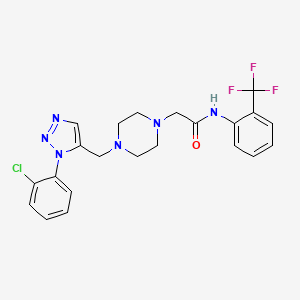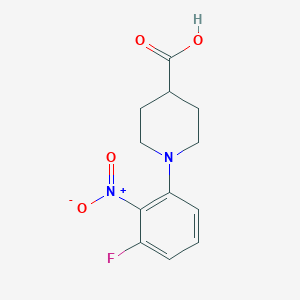
1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid involves the formation of stable hydrogen-bonded complexes, as seen in the synthesis of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate. In this process, a proton transfer occurs from the nitrophenol to the piperidine carboxylic acid, resulting in the formation of cyclic dimers and cyclamers through hydrogen bonding . Another related synthesis involves the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, which proceeds through a multistep mechanism to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene . These studies provide insight into the types of reactions and mechanisms that could be involved in the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic methods and theoretical approaches. For instance, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the presence of intermolecular interactions such as hydrogen bonding and stacking interactions was noted . These findings suggest that similar structural features and intermolecular interactions may be expected in the molecular structure of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives with nitrophenyl groups has been explored, revealing complex reaction pathways. For example, the reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine suggests a pre-equilibrium followed by fast addition-elimination steps . This indicates that the chemical reactions involving 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid may also follow a complex mechanism, potentially influenced by the electronic effects of the fluoro and nitro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic and thermal studies. The characterization of related compounds through FTIR, NMR, and X-ray crystallography provides valuable information on the functional groups present and their chemical environment . Additionally, thermal analysis techniques such as TG-DTA and DSC have been used to determine the thermal stability of these compounds . These methods could be applied to analyze the physical and chemical properties of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid, including its stability and reactivity.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into compounds with similar structures to "1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" has highlighted their potential as antibacterial agents. For instance, compounds like 1,4-dihydro-4-oxopyridinecarboxylic acids have shown broad and potent in vitro antibacterial activity, demonstrating effectiveness against systemic infections with relatively low toxicity (Matsumoto et al., 1984).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on compounds structurally related to "1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" have been conducted to understand their chemical properties and interactions. For example, the study of piperidinium-3-carboxylic acid complexes offers insights into hydrogen bonding and charge delocalization, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Anioła et al., 2016).
Cancer Treatment
Compounds with structural similarities have been explored for their potential in treating cancer. Research into aurora kinase inhibitors, for example, has identified compounds that could be beneficial in cancer treatment due to their ability to inhibit specific proteins involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have been applied to piperidine derivatives to predict their efficiency as corrosion inhibitors on metal surfaces. This research suggests potential applications in protecting metals from corrosion, highlighting the relevance of chemical structure in designing effective inhibitors (Kaya et al., 2016).
Asymmetric Synthesis
The asymmetric synthesis of piperidine derivatives, starting from Baylis–Hillman adducts, has been explored. This approach yields compounds with potential biological activity, demonstrating the versatility of piperidine derivatives in synthesizing biologically relevant molecules (Salgado et al., 2019).
Propiedades
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-2-1-3-10(11(9)15(18)19)14-6-4-8(5-7-14)12(16)17/h1-3,8H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHNKIBBLFBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

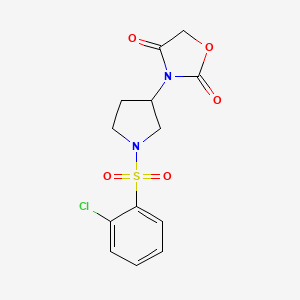
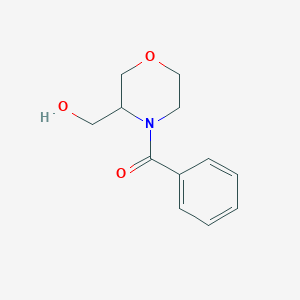
![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

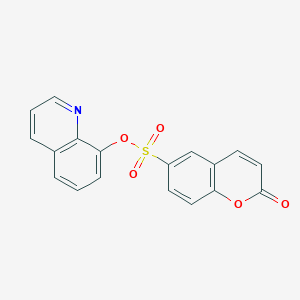
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)
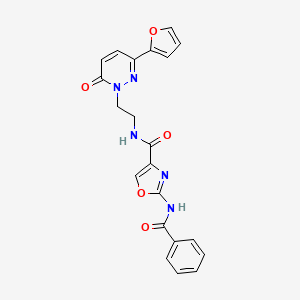
![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
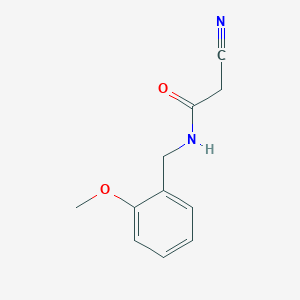
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)
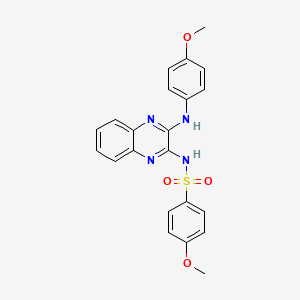
![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)
